N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide
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Description
N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C25H27FN4O2 and its molecular weight is 434.515. The purity is usually 95%.
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Scientific Research Applications
Chemical Sensing and Environmental Applications
Research has shown that certain sulfonamide derivatives can be used as reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. This application is significant in chemical, biological, and environmental sciences for sensing toxic benzenethiols and biologically active aliphatic thiols in water samples, demonstrating the potential of sulfonamide compounds in environmental monitoring and safety assessments (Wang et al., 2012).
Pharmaceutical Research and Development
The synthesis of derivatives and analogs of N-benzyl-N,2-dimethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]thiophene-3-sulfonamide has been explored for various pharmacological applications. For instance, novel sulfonamide compounds have been investigated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown potential therapeutic effects, including the inhibition of HCV NS5B RNA-dependent RNA polymerase (RdRp) activities, suggesting their applicability in developing new medications (Ş. Küçükgüzel et al., 2013).
Material Science and Engineering
In material science, the structural properties of sulfonamide derivatives, including those with fluorine groups, have been studied for their polymorphism. This research aids in understanding how substituents like fluorine affect the molecular structure and stability of sulfonamides, which is crucial for the development of new materials with desired physical and chemical properties (Terada et al., 2012).
Antimicrobial Agents Development
Sulfonamide compounds, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. Research in this area focuses on developing new antimicrobial agents that can effectively target and inhibit the growth of pathogenic microorganisms, thereby contributing to the fight against infectious diseases (Abdel-Motaal & Raslan, 2014).
Properties
IUPAC Name |
2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c1-17(2)27-23(31)16-30-24(19-8-10-20(26)11-9-19)28-22-15-29(13-12-21(22)25(30)32)14-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDJMZIEDHSRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=NC2=C(C1=O)CCN(C2)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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